1-Octadecanoyl-sn-glycero-3-phosphocholine

Catalog No.
S580141
CAS No.
19420-57-6
M.F
C26H54NO7P
M. Wt
523.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octadecanoyl-sn-glycero-3-phosphocholine

CAS Number

19420-57-6

Product Name

1-Octadecanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2-hydroxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m1/s1

InChI Key

IHNKQIMGVNPMTC-RUZDIDTESA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Synonyms

1-octadecyl-glycero-3-phosphocholine, 1-stearoyl-2-hydroxy-sn-glycero-3-phosphocholine, 1-stearoyl-sn-glycero-3-phosphorylcholine, stearoyl alpha-lysolecithin, stearoyl alpha-lysolecithin, (+-)-isomer, stearoyl alpha-lysolecithin, (R)-isomer, stearoyl L-alpha-lysolecithin, stearoyllysophosphatidylcholine

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Membrane Mimicry and Drug Delivery:

1-Octadecanoyl-sn-glycero-3-phosphocholine (18:1 PC), also known as stearoyl-sn-glycero-3-phosphocholine or simply stearoylphosphatidylcholine, is a major phospholipid component of cell membranes. Due to its structural similarity to natural membranes, 18:1 PC is widely used in scientific research as a membrane mimic []. It is employed in the formation of liposomes, which are microscopic spheres made of phospholipids that can encapsulate drugs and other biomolecules. These liposomes are then studied for their potential applications in drug delivery, targeting specific cells or tissues in the body [].

Membrane Protein-Lipid Interactions:

18:1 PC plays a crucial role in membrane protein-lipid interactions. These interactions are essential for the proper function and regulation of membrane proteins, which carry out diverse cellular processes. Researchers utilize 18:1 PC to study these interactions, understand protein behavior within the membrane environment, and explore potential drug targets [].

Model Systems for Membrane-Related Processes:

18:1 PC serves as a valuable tool in creating model systems to study various membrane-related processes, such as membrane fusion and membrane curvature. These model systems help scientists gain insights into fundamental cellular functions and contribute to the development of new therapeutic strategies [].

Biophysics and Membrane Biomechanics:

18:1 PC is employed in biophysical studies to investigate the mechanical properties of membranes. By analyzing its behavior under different conditions, researchers can understand how membranes respond to external forces and how these responses influence cellular functions [].

1-Octadecanoyl-sn-glycero-3-phosphocholine, also known as stearoyl-sn-glycero-3-phosphocholine (STEO), is a phospholipid found in cell membranes []. Phospholipids are a class of lipids that are essential for the structure and function of all cells. They form a bilayer structure that separates the inner and outer environments of the cell and regulates the passage of molecules []. STEO is a major component of eukaryotic cell membranes, particularly abundant in animal cells [].


Molecular Structure Analysis

The structure of STEO consists of three main components:

  • Glycerol Backbone: A three-carbon molecule (sn-glycerol) with a specific stereochemistry (sn configuration) [].
  • Fatty Acid Chain: An 18-carbon saturated fatty acid chain (octadecanoyl) attached to the first carbon of the glycerol backbone through an ester bond [].
  • Phosphocholine Headgroup: A phosphate group linked to the third carbon of the glycerol backbone by a phosphodiester bond. The phosphate group is further attached to a choline molecule containing a positively charged trimethylammonium group [].

This structure allows STEO to have both hydrophilic (water-loving) and hydrophobic (water-hating) regions. The choline headgroup is hydrophilic, while the fatty acid tail is hydrophobic. This amphipathic nature is crucial for STEO's role in forming cell membranes [].


Chemical Reactions Analysis

Synthesis:

STEO can be synthesized in the body through the enzyme phosphatidylcholine diacylglycerol acyltransferase (PDAT) which catalyzes the following reaction []:

1-acyl-sn-glycero-3-phosphocholine (diacylglycerol-phosphocholine) + stearoyl-CoA ⇒ STEO + CoA

where CoA represents coenzyme A.

Decomposition:

Phospholipases are a group of enzymes that can break down STEO. Phospholipase A2 specifically cleaves the fatty acid chain at the sn-1 position, releasing stearic acid and lysophosphatidylcholine [].

Physical and Chemical Properties

  • Melting Point: Phospholipids typically have high melting points due to the long fatty acid chains.
  • Boiling Point: Phospholipids decompose before reaching a boiling point.
  • Solubility: STEO is likely amphipathic, having some solubility in both water (due to the headgroup) and organic solvents (due to the tail).
  • Stability: Phospholipids are generally stable under physiological conditions (around body temperature and pH).

STEO plays a critical role in cell membranes by:

  • Maintaining Membrane Structure: The phospholipid bilayer formed by STEO and other phospholipids separates the internal environment of the cell (cytoplasm) from the external environment. It also provides a scaffold for membrane proteins. []
  • Regulating Membrane Fluidity: The unsaturated fatty acid chains in phospholipids can change conformation, affecting membrane fluidity and allowing for essential cellular processes [].
  • Cell Signaling: Phospholipids can be involved in cell signaling pathways through interactions with specific proteins.

Physical Description

Solid

XLogP3

6.6

Appearance

Assay:≥98%A crystalline solid

Wikipedia

1-stearoyl-lysophosphatidylcholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Modify: 2023-08-15

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